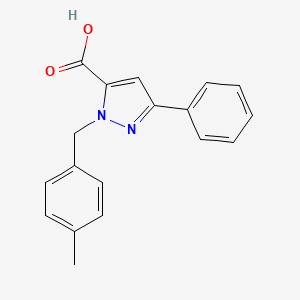![molecular formula C16H23BO5 B6323358 2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane CAS No. 2096997-25-8](/img/structure/B6323358.png)
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(1,3-Dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane (hereafter referred to as DMDD) is an organoboron compound with a wide range of applications in the chemical and pharmaceutical industries. DMDD has been extensively studied for its potential use in synthesis and catalysis as well as for its potential roles in biochemistry and physiology.
Aplicaciones Científicas De Investigación
DMDD has been extensively studied for its potential use in synthesis and catalysis, as well as for its potential roles in biochemistry and physiology. In the field of synthesis, DMDD has been used as a catalyst for a variety of reactions, including the Suzuki-Miyaura and the Heck reactions. In the field of catalysis, DMDD has been used to catalyze the hydroboration of alkenes, as well as the hydroboration of dienes. In the field of biochemistry, DMDD has been used to study the structure and function of enzymes, as well as to study the role of boron in biological systems. In the field of physiology, DMDD has been used to study the role of boron in the regulation of gene expression and cell signaling.
Mecanismo De Acción
The mechanism of action of DMDD is not fully understood, but it is believed to involve the formation of a boronate ester intermediate. The boronate ester intermediate is believed to be responsible for the catalytic activity of DMDD, as it is capable of forming covalent bonds with substrates. It is also believed that the boronate ester intermediate is capable of forming hydrogen bonds with other molecules, which may further enhance the catalytic activity of DMDD.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMDD are not fully understood. However, it has been shown to be capable of modulating the activity of enzymes, as well as the expression of genes. In addition, DMDD has been shown to be capable of modulating the activity of cell signaling pathways, as well as the activity of transcription factors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DMDD in laboratory experiments is its low cost and availability. Additionally, DMDD is relatively easy to synthesize and can be used in a variety of solvents. However, one of the main limitations of using DMDD in laboratory experiments is its instability in the presence of oxygen and moisture.
Direcciones Futuras
The potential applications of DMDD are still being explored. One of the main areas of research is the development of new catalysts based on DMDD. Additionally, researchers are exploring the potential of DMDD for use in medicinal chemistry, as well as for the development of new drugs and drug delivery systems. Finally, researchers are also exploring the potential of DMDD for use in the fields of nanotechnology and materials science.
Métodos De Síntesis
DMDD is synthesized using a two-step process. In the first step, the boronic acid is reacted with a dioxane derivative to form a boronate ester. The second step involves the reaction of the boronate ester with a substituted phenol to form the final product, DMDD. The synthesis of DMDD can be carried out in a variety of solvents, such as dichloromethane, toluene, and ethanol.
Propiedades
IUPAC Name |
2-[5-(1,3-dioxan-2-yl)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO5/c1-16(2)10-21-17(22-11-16)13-9-12(5-6-14(13)18-3)15-19-7-4-8-20-15/h5-6,9,15H,4,7-8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTSHBQHLOWJGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=CC(=C2)C3OCCCO3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-(1,3-Dioxan-2-YL)-2-methoxyphenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














